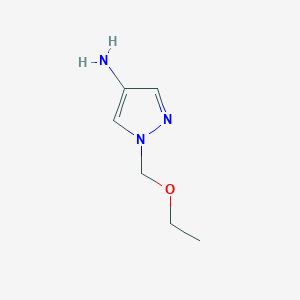![molecular formula C15H11ClN4O2S B6267369 N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide CAS No. 2413900-15-7](/img/no-structure.png)
N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide (N2-CPT-2,5-DCA) is an organic compound belonging to the class of thiophenes. It is a small molecule that has recently been studied for its potential applications in scientific research. In particular, it has been studied for its ability to modulate the activities of enzymes and receptors, as well as its potential to act as an inhibitor of certain biochemical processes.
Scientific Research Applications
N2-CPT-2,5-DCA has been studied for its potential applications in scientific research. In particular, it has been studied for its ability to modulate the activities of enzymes and receptors, as well as its potential to act as an inhibitor of certain biochemical processes. For example, N2-CPT-2,5-DCA has been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin. Additionally, N2-CPT-2,5-DCA has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mechanism of Action
N2-CPT-2,5-DCA has been shown to act as an inhibitor of certain biochemical processes by acting as an allosteric modulator of enzymes and receptors. This means that it binds to a specific site on the enzyme or receptor and alters its conformation, which in turn affects its activity. For example, N2-CPT-2,5-DCA has been shown to bind to the active site of the enzyme tyrosinase, which prevents the enzyme from catalyzing the reaction that produces melanin.
Biochemical and Physiological Effects
N2-CPT-2,5-DCA has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its ability to modulate the activities of enzymes and receptors, as well as its potential to act as an inhibitor of certain biochemical processes. For example, N2-CPT-2,5-DCA has been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin. Additionally, N2-CPT-2,5-DCA has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
N2-CPT-2,5-DCA has several advantages and limitations when used in laboratory experiments. One advantage is that it is a small molecule, which makes it easier to synthesize and handle in the laboratory. Additionally, it has been shown to have a high affinity for enzymes and receptors, which makes it a useful tool for studying the effects of these molecules. However, one limitation is that it is not very stable in solution, which can make it difficult to use in long-term experiments.
Future Directions
N2-CPT-2,5-DCA has recently been studied for its potential applications in scientific research, and there are several potential future directions for this compound. One potential direction is to further explore its ability to modulate the activities of enzymes and receptors. Additionally, it could be studied for its potential to act as an inhibitor of other biochemical processes, such as the breakdown of other neurotransmitters. Furthermore, it could be studied for its potential to act as an inhibitor of cancer cell growth or as an anti-inflammatory drug. Finally, it could be studied for its potential to act as a delivery system for other drugs or molecules.
Synthesis Methods
N2-CPT-2,5-DCA can be synthesized from commercially available starting materials (4-chlorophenyl-1H-pyrazol-3-amine and thiophene-2,5-dicarboxylic acid) via a condensation reaction. This reaction involves the formation of an amide bond between the carboxylic acid group of the thiophene-2,5-dicarboxylic acid and the amine group of the 4-chlorophenyl-1H-pyrazol-3-amine. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 90°C. The reaction is complete within 1 hour, and the product is isolated as a white solid.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-oxobutane-1,2-diamine. This intermediate is then reacted with thiophene-2,5-dicarboxylic acid to form the final product.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl acetoacetate", "thiophene-2,5-dicarboxylic acid" ], "Reaction": [ "Step 1: 4-chlorophenylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(4-chlorophenyl)-3-oxobutane-1,2-diamine.", "Step 2: The intermediate 1-(4-chlorophenyl)-3-oxobutane-1,2-diamine is then reacted with thiophene-2,5-dicarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS RN |
2413900-15-7 |
Product Name |
N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide |
Molecular Formula |
C15H11ClN4O2S |
Molecular Weight |
346.8 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



